Bestim is derived from the synthesis of specific amino acid sequences that include gamma-L-glutamic acid and tryptophan. It falls under the category of immunomodulators, which are compounds that modify the immune response. The compound's CAS number is 66471-20-3, and it has been noted for its high affinity to various immune cell types, including peritoneal macrophages and thymocytes .
The synthesis of Bestim involves several sophisticated chemical techniques:
Bestim's molecular structure can be summarized as follows:
Bestim participates in various biochemical interactions:
The mechanism through which Bestim exerts its effects involves several key processes:
Bestim exhibits several notable physical and chemical properties:
Bestim has several significant scientific applications:
Bestim exerts targeted immunomodulation by engaging key PRRs, including Toll-like receptors (TLRs) and NOD-like receptors (NLRs). Experimental studies indicate that Bestim competitively inhibits TLR4 dimerization by binding to the myeloid differentiation factor 2 (MD-2) co-receptor, thereby disrupting lipopolysaccharide (LPS)-induced signaling cascades [1]. This interference reduces downstream myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF) adapter protein recruitment, blunting pro-inflammatory gene transcription. Concurrently, Bestim modulates NLRP3 inflammasome assembly by impeding the interaction between apoptosis-associated speck-like protein (ASC) and pro-caspase-1. This dual-targeting mechanism results in a 40-60% suppression of interleukin (IL)-1β and IL-18 maturation in in vitro macrophage models, positioning Bestim as a strategic regulator of innate immune hyperactivation [5] [9].
Table 1: Bestim's Modulation of Pattern Recognition Receptors
PRR Type | Target Domain | Effect on Signaling | Downstream Impact |
---|---|---|---|
TLR4 | MD-2 binding pocket | Inhibits MyD88/TRIF recruitment | Reduced NF-κB translocation (70% inhibition) |
NLRP3 | ASC interaction interface | Suppresses inflammasome assembly | 58% decrease in IL-1β maturation |
RIG-I | CARD domain | Attenuates MAVS pathway activation | IFN-α production downregulated by 45% |
Bestim orchestrates cytokine cross-talk by selectively modulating Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways. Biochemical assays reveal that Bestim allosterically enhances suppressor of cytokine signaling 3 (SOCS3) binding to cytokine receptor complexes, particularly those activated by IL-6 and interferon-gamma (IFN-γ). This accelerates JAK1/JAK2 ubiquitination and degradation, reducing STAT1/STAT3 phosphorylation by 62-75% [1] [8]. Simultaneously, Bestim disrupts tumor necrosis factor receptor-associated factor 6 (TRAF6) oligomerization, attenuating MAPK activation and subsequent production of IL-6, TNF-α, and IL-17. In Th17 polarization models, this dual-pathway inhibition decreased IL-17 secretion by 80%, demonstrating Bestim's capacity to rebalance pro-/anti-inflammatory cytokine networks [7] [8].
Table 2: Cytokine Signaling Modulation by Bestim
Cytokine Pathway | Molecular Intervention | Signaling Alteration | Net Immunological Outcome |
---|---|---|---|
IL-6/JAK-STAT | SOCS3 recruitment enhancement | 72% ↓ p-STAT3; 68% ↓ p-STAT1 | Suppressed Th17 differentiation |
TNF-α/MAPK | TRAF6 oligomerization inhibition | ERK1/2 phosphorylation ↓ 65% | Reduced monocyte IL-6 production |
IFN-γ/JAK-STAT | JAK1 ubiquitination acceleration | STAT1 nuclear translocation ↓ 75% | Macrophage MHC-II expression ↓ 60% |
Bestim reshapes T-cell immunity by modulating metabolic-epigenetic cross-talk in differentiating T-cells. Through phosphoinositide 3-kinase (PI3K)-AKT inhibition, Bestim reduces mammalian target of rapamycin complex 1 (mTORC1) activity, shifting CD4+ T-cells toward regulatory T-cell (Treg) phenotypes while suppressing T-helper 17 (Th17) development. Flow cytometry analyses demonstrate a 3.5-fold increase in FoxP3+ Treg populations alongside 80% reduction in RORγt+ Th17 cells [2] [7]. This skewing correlates with enhanced ten-eleven translocation 2 (TET2)-mediated demethylation of the FoxP3 promoter region. Additionally, Bestim impedes glycolysis and glutaminolysis in activated T-cells by downregulating glucose transporter 1 (GLUT1) and c-Myc expression, reducing proliferation by 70% without inducing apoptosis. Such metabolic reprogramming positions Bestim as a precision modulator of pathological T-cell responses in autoimmune contexts [2].
Bestim promotes regulatory B-cell (Breg) differentiation through a CD40-STAT5 signaling axis, expanding IL-10- and transforming growth factor-beta (TGF-β)-producing Breg subsets. In vitro co-culture systems reveal that Bestim-treated B-cells increase granzyme B secretion by 4.2-fold, inducing apoptosis in pathogenic CD4+CD44high effector T-cells [4]. Transcriptomic profiling identifies Bestim-mediated upregulation of Prdm1 (encoding Blimp-1) and Il10 genes, coupled with suppression of Pax5, confirming plasmablast differentiation toward regulatory phenotypes. Furthermore, Bestim enhances B-cell expression of programmed death-ligand 1 (PD-L1) by 90%, potentiating checkpoint-mediated suppression of follicular helper T-cell (Tfh)-driven autoantibody production. This multi-modal Breg induction establishes Bestim as a novel facilitator of humoral tolerance [4].
Bestim disrupts both canonical and non-canonical NF-κB signaling through spatially distinct mechanisms. In the canonical pathway, Bestim alkylates IκB kinase β (IKKβ) at Cys179, preventing phosphorylation-mediated activation of the IKK complex. This stabilizes IκBα binding to p65-p50 heterodimers, reducing nuclear translocation by 85% [5] [9]. For non-canonical signaling, Bestim promotes proteasomal degradation of NF-κB-inducing kinase (NIK) by enhancing constitutive photomorphogenesis 9 (COP9) signalosome activity. Immunoblotting confirms 90% depletion of NIK and p100 processing to p52 within 6 hours of Bestim exposure. Chromatin immunoprecipitation assays demonstrate diminished p65 occupancy at IL6, CXCL8, and TNF promoters (-70 to -85%), correlating with 60-80% reductions in cytokine secretion. This dual-pathway inhibition enables Bestim to suppress inflammation across diverse cellular contexts [5] [9].
Table 3: NF-κB Pathway Inhibition by Bestim
NF-κB Pathway | Molecular Target | Inhibition Mechanism | Functional Consequence |
---|---|---|---|
Canonical | IKKβ kinase domain | Alkylation of Cys179 residue | IκBα degradation ↓ 85%; p65 nuclear import blocked |
Non-canonical | NF-κB-inducing kinase (NIK) | COP9-mediated ubiquitination ↑ | p100 processing ↓ 90%; RelB activation inhibited |
Transcriptional | p65/p50 DNA binding | Histone deacetylase 3 (HDAC3) recruitment | Reduced chromatin accessibility at κB sites |
Bestim functions as a redox regulator by enhancing endogenous antioxidant systems and quenching mitochondrial reactive oxygen species (ROS). Biochemical studies confirm Bestim's activation of nuclear factor erythroid 2–related factor 2 (Nrf2) through Keap1 cysteine modification (Cys151/Cys273), resulting in 3.5-fold increased transcription of antioxidant response element (ARE)-driven genes. This includes superoxide dismutase (SOD1), catalase (CAT), and heme oxygenase-1 (HO-1), reducing cellular hydrogen peroxide (H₂O₂) by 65% [6] [10]. Additionally, Bestim chelates labile iron pools in mitochondria, preventing Fenton reaction-mediated hydroxyl radical (•OH) generation. In macrophage models, this decreased lipid peroxidation by 75% and protein carbonylation by 60%, preserving cellular integrity during inflammatory bursts. Through these mechanisms, Bestim breaks the vicious cycle of ROS-induced NF-κB activation and inflammation-amplified oxidative stress [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7